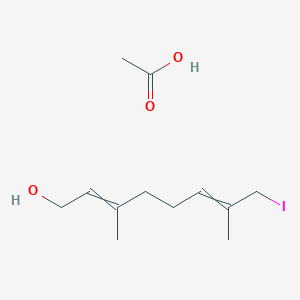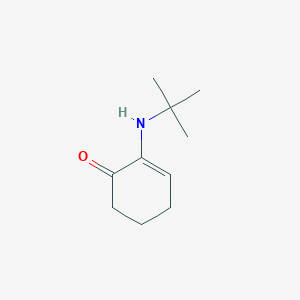
N-Acetyl-L-leucyl-L-alanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-leucyl-L-alanyl-L-alanine: is a synthetic peptide composed of three amino acids: leucine, alanine, and alanine, with an acetyl group attached to the nitrogen atom of the leucine residue. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-leucyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the acetylation of L-leucine, followed by the sequential addition of L-alanine residues. Commonly used reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The reaction conditions often involve anhydrous solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-L-leucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the side chains of the amino acids.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: L-leucine, L-alanine, and acetic acid.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Peptides with modified acetyl groups.
Aplicaciones Científicas De Investigación
N-Acetyl-L-leucyl-L-alanyl-L-alanine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-leucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-Acetyl-L-alanyl-L-alanine: A shorter peptide with similar structural features.
N-Acetyl-L-leucyl-L-alanine: A peptide with one less alanine residue.
N-Acetyl-L-leucyl-L-leucine: A peptide with leucine residues instead of alanine.
Uniqueness: N-Acetyl-L-leucyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids and the presence of an acetyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
165070-55-3 |
|---|---|
Fórmula molecular |
C14H25N3O5 |
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H25N3O5/c1-7(2)6-11(17-10(5)18)13(20)15-8(3)12(19)16-9(4)14(21)22/h7-9,11H,6H2,1-5H3,(H,15,20)(H,16,19)(H,17,18)(H,21,22)/t8-,9-,11-/m0/s1 |
Clave InChI |
ANLKSQPZCYKJCS-QXEWZRGKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


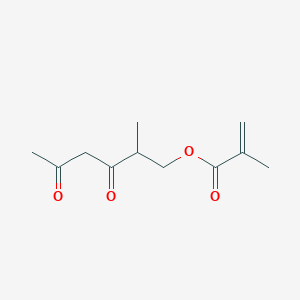


![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
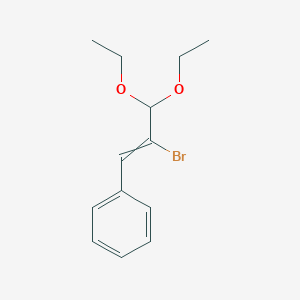
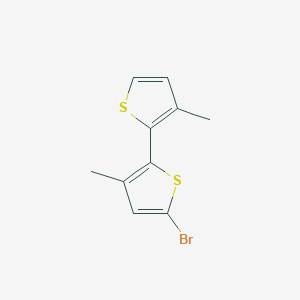

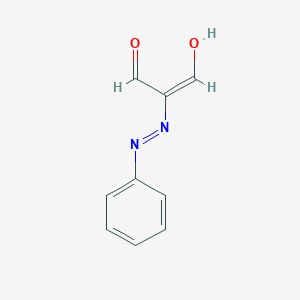
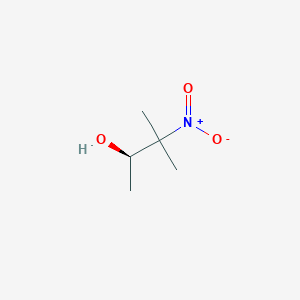
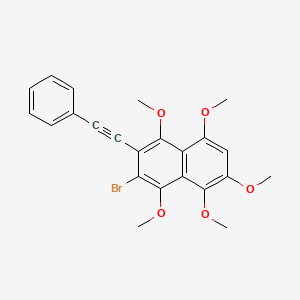
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
